molecular formula C15H10Cl2IN3O2 B14158095 1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-(4-iodophenyl)- CAS No. 40056-76-6

1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-(4-iodophenyl)-

Cat. No.: B14158095
CAS No.: 40056-76-6
M. Wt: 462.1 g/mol
InChI Key: YOJXNRKAMMIHLY-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-(4-iodophenyl)- is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For this specific compound, the synthetic route might involve:

    Formation of the hydrazide: Reacting an appropriate ester with hydrazine hydrate.

    Cyclization: Treating the hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

    Functionalization: Introducing the 2,5-dichlorophenoxy and 4-iodophenyl groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-(4-iodophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the existing functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium azide or amines.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might introduce hydroxyl or carbonyl groups, while substitution could replace halogen atoms with other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, oxadiazoles can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: Other compounds in this class with different substituents.

    Phenoxy derivatives: Compounds with similar phenoxy groups.

    Iodophenyl derivatives: Compounds with similar iodophenyl groups.

Uniqueness

The uniqueness of 1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-(4-iodophenyl)- lies in its specific combination of functional groups, which might confer unique biological or chemical properties compared to other similar compounds.

Properties

CAS No.

40056-76-6

Molecular Formula

C15H10Cl2IN3O2

Molecular Weight

462.1 g/mol

IUPAC Name

5-[(2,5-dichlorophenoxy)methyl]-N-(4-iodophenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H10Cl2IN3O2/c16-9-1-6-12(17)13(7-9)22-8-14-20-21-15(23-14)19-11-4-2-10(18)3-5-11/h1-7H,8H2,(H,19,21)

InChI Key

YOJXNRKAMMIHLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NN=C(O2)COC3=C(C=CC(=C3)Cl)Cl)I

Origin of Product

United States

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